molecular formula C15H11NO B1367190 4-Phenylbenzoylacetonitrile CAS No. 78443-35-3

4-Phenylbenzoylacetonitrile

Cat. No.: B1367190
CAS No.: 78443-35-3
M. Wt: 221.25 g/mol
InChI Key: BZAJCNCPXHAXBZ-UHFFFAOYSA-N
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Description

4-Phenylbenzoylacetonitrile (hypothetical structure inferred from nomenclature) is a benzonitrile derivative characterized by a benzoyl group (C₆H₅CO-) substituted at the para position of an acetonitrile moiety, with an additional phenyl ring attached. Benzonitrile derivatives are widely utilized as solvents, intermediates in organic synthesis, and precursors for herbicides, epoxy curing agents, and liquid crystals .

Properties

IUPAC Name

3-oxo-3-(4-phenylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAJCNCPXHAXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506890
Record name 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78443-35-3
Record name 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbenzoylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzoylacetonitrile with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoyl derivatives, while reduction can produce phenylbenzylamines .

Scientific Research Applications

Organic Synthesis

4-Phenylbenzoylacetonitrile is utilized as an intermediate in the synthesis of more complex organic molecules. Its presence in reactions often enhances yield and selectivity due to its ability to stabilize reactive intermediates. For instance, it has been successfully employed in the synthesis of substituted heterocycles, which are crucial in medicinal chemistry.

Pharmaceutical Development

The nitrile group present in this compound is known to enhance the pharmacokinetic properties of pharmaceutical compounds. Several studies have highlighted its potential as a building block for drugs targeting various diseases, including cancer and metabolic disorders. The compound's structural features allow for interactions with biological targets, improving efficacy.

Photoinitiators in Polymer Chemistry

Research indicates that derivatives of this compound can act as effective photoinitiators for polymerization processes. These compounds initiate polymerization upon exposure to UV light, facilitating the formation of polymers used in coatings and adhesives. Their efficiency makes them suitable for industrial applications where rapid curing is essential.

Case Study 1: Anticancer Activity

A study examined the anticancer properties of compounds derived from this compound. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key cellular pathways associated with tumor growth, suggesting a potential therapeutic application.

Case Study 2: Synthesis of Heterocycles

In another investigation, researchers synthesized a series of heterocyclic compounds using this compound as a precursor. The study reported high yields and selectivity, emphasizing the compound's utility in creating complex structures that are often found in natural products and pharmaceuticals.

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex moleculesEnhances yield and selectivity
Pharmaceutical DevelopmentBuilding block for drugsImproves pharmacokinetic properties
Polymer ChemistryPhotoinitiator for polymerizationEfficient UV-induced polymerization
Anticancer ActivityCytotoxic effects against cancer cell linesInhibits tumor growth pathways
Heterocycle SynthesisPrecursor for diverse heterocyclesHigh yields and selectivity

Mechanism of Action

The mechanism of action of 4-Phenylbenzoylacetonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in pathways that involve the formation or breaking of carbon-nitrogen bonds, influencing the structure and function of the resulting products .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and functional analogs of 4-Phenylbenzoylacetonitrile, based on substituent effects and available

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
4-Phenylbenzonitrile (p-Phenylbenzonitrile) C₁₃H₉N 179.22 Phenyl group at para position Liquid crystal materials, organic electronics, high thermal stability
4-Fluorobenzoylacetonitrile C₉H₆FNO 163.15 Fluorine at para position, ketone Pharmaceutical intermediate (e.g., α-cyano-4-fluoroacetophenone), enhanced electronegativity
4-Methoxyphenylacetonitrile C₉H₉NO 147.18 Methoxy group at para position Solvent, precursor for agrochemicals, improved solubility in polar media
2-(4-Chloro-phenyl)-3-oxo-butyronitrile C₁₀H₈ClNO 193.63 Chloro substituent, ketone Agrochemical intermediate, potential herbicide component
4-(trans-4-Pentylcyclohexyl)benzonitrile C₁₈H₂₅N 255.40 Cyclohexyl-pentyl chain Liquid crystal displays (PCH5), mesogenic properties

Biological Activity

4-Phenylbenzoylacetonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and antiviral properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound (C16_{16}H13_{13}N) features a phenyl group attached to a benzoylacetonitrile moiety. The structural formula can be represented as:

C6H5C(=O)CH2CN\text{C}_6\text{H}_5-\text{C}(=O)-\text{CH}_2-\text{C}\equiv \text{N}

This structural configuration is crucial for its interaction with biological targets.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties. A study evaluating various derivatives found that certain modifications on the phenyl ring enhanced antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be less than 1 µg/mL, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (µg/mL)Bacterial Strains Tested
This compound<1E. coli, S. aureus, B. subtilis
Derivative A<0.5P. aeruginosa
Derivative B2S. typhi

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It was effective against several fungal strains, although the potency varied significantly among different derivatives. Some compounds demonstrated inhibition zones exceeding 20 mm against common pathogens such as Candida albicans and Aspergillus niger .

Antiviral Activity

The antiviral properties of this compound have also been explored. In vitro studies have demonstrated its effectiveness against viruses such as HIV and Hepatitis B. For instance, a series of analogs were synthesized and evaluated for their inhibitory effects on HIV-1 replication, with EC50 values indicating moderate activity .

Table 2: Antiviral Activity of this compound Derivatives

CompoundEC50 (µM)Virus Targeted
This compound15.04HIV-1
Derivative C8.7Hepatitis B
Derivative D>30Influenza A

The mechanisms underlying the biological activities of this compound are believed to involve interference with microbial cell wall synthesis and viral replication processes. The nitrile group may play a critical role in binding to active sites on enzymes involved in these pathways.

Case Study 1: Antibacterial Efficacy

A focused study on the antibacterial efficacy of various derivatives highlighted that modifications on the phenyl ring significantly influenced activity profiles. For example, introducing electron-withdrawing groups enhanced the inhibitory effects against S. aureus, thereby suggesting structure-activity relationships that could guide future synthetic efforts .

Case Study 2: Antiviral Applications

In another investigation, researchers synthesized a series of benzoyl derivatives and assessed their antiviral activities against HIV-1. One compound showed promising results with an EC50 value lower than that of the reference drug used in the study, indicating potential for further development into therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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